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molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05792886

Procedure details

Charged to a 1000-gallon reactor are the filtered THF-DEK-MVN solution produced in the above procedure containing 550 kg of MVN, 825 kg of DEK, and 825 kg of THF, followed by 0.3 kg of PdCl2, 0.64 kg of CuCl2, 3.1 kg of NMDP, and 200 kg of 10 wt % HCl. The reactor is then pressured to 100 psig with carbon monoxide and the reactor temperature is adjusted to 70° C. The reactor is then pressured to 360 psig with carbon monoxide and held at this pressure until the uptake of carbon monoxide is completed. The reactor is then cooled and the pressure is vented. The reaction typically takes 4-8 hours to go to completion with >95% MVN conversion and a yield of (±)-2-(6-methoxy-2-naphthyl)propionic acid of approximately 90%.
[Compound]
Name
THF-DEK-MVN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0.64 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
PdCl2
Quantity
0.3 kg
Type
catalyst
Reaction Step Eight
Name
Quantity
825 kg
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl.[C]=O.[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH:16](C)[C:17](O)=O)[CH:10]=[CH:9]2>Cl[Pd]Cl.C1COCC1>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH:16]=[CH2:17])[CH:10]=[CH:9]2 |^3:1|

Inputs

Step One
Name
THF-DEK-MVN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
CuCl2
Quantity
0.64 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Step Eight
Name
PdCl2
Quantity
0.3 kg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Nine
Name
Quantity
825 kg
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged to a 1000-gallon reactor
CUSTOM
Type
CUSTOM
Details
produced in the above procedure
CUSTOM
Type
CUSTOM
Details
is adjusted to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled
CUSTOM
Type
CUSTOM
Details
The reaction typically takes 4-8 hours
Duration
6 (± 2) h

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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